GLP-1 antagonist

Description

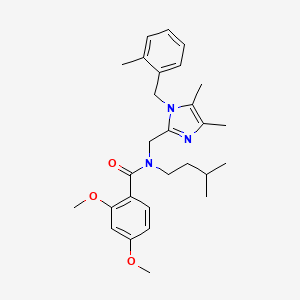

Structure

3D Structure

Properties

IUPAC Name |

N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYLULHOYZNWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GLP-1 Antagonists in Pancreatic Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that regulates glucose homeostasis through its actions on pancreatic islet cells. While GLP-1 receptor agonists have become cornerstone therapies for type 2 diabetes and obesity, GLP-1 receptor antagonists are indispensable tools for elucidating the physiological roles of endogenous GLP-1 and for exploring therapeutic applications in conditions of hormone excess, such as congenital hyperinsulinism. This technical guide provides an in-depth exploration of the molecular mechanisms by which GLP-1 antagonists exert their effects on pancreatic beta-cells and alpha-cells. It details the competitive inhibition of GLP-1 receptor signaling pathways, summarizes quantitative data from key studies, outlines common experimental protocols, and provides visual diagrams of the core cellular processes.

Introduction: The GLP-1 System and Its Antagonism

The GLP-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) expressed on pancreatic beta-cells, alpha-cells, and delta-cells.[1][2] Endogenous GLP-1, released from intestinal L-cells after a meal, binds to these receptors to potentiate glucose-stimulated insulin (B600854) secretion (GSIS), suppress glucagon (B607659) release, and promote beta-cell health and survival.[3][4][5]

GLP-1 receptor antagonists are molecules that bind to the GLP-1R but fail to elicit a downstream signaling response. By occupying the receptor's binding site, they prevent endogenous GLP-1 and exogenous agonists from activating the receptor. The most widely used and studied GLP-1 antagonist is Exendin(9-39) , a truncated form of Exendin-4, a peptide originally isolated from the saliva of the Gila monster.[6] Exendin(9-39) has been instrumental in defining the tonic, physiological actions of GLP-1 signaling in the pancreas.[6][7]

Mechanism of Action in Pancreatic Beta-Cells

In pancreatic beta-cells, GLP-1 antagonists function by competitively inhibiting the canonical GLP-1R signaling cascades that augment insulin secretion. This blockade prevents the amplification of signals crucial for insulin granule exocytosis, gene expression, and cell survival.

Inhibition of Gs-cAMP Signaling Pathways

The primary signaling mechanism of the GLP-1R in beta-cells is through the stimulatory G-protein, Gαs.[2] GLP-1R activation normally leads to the activation of adenylyl cyclase (AC), which converts ATP into the second messenger cyclic AMP (cAMP).[2][4] GLP-1 antagonists block this initial step, preventing the rise in intracellular cAMP and the activation of its two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[4][8][9]

-

Blockade of the PKA Pathway: PKA activation is critical for many of GLP-1's effects. Its inhibition by GLP-1 antagonists prevents the phosphorylation of key substrates involved in insulin secretion, including components of the exocytotic machinery and ion channels like the L-type voltage-gated Ca2+ channels and the SUR1 subunit of the KATP channel.[10] This results in reduced Ca2+ influx and decreased priming and fusion of insulin-containing granules.[10]

-

Blockade of the Epac2 Pathway: Epac2 is a guanine (B1146940) nucleotide exchange factor that, when activated by cAMP, initiates a PKA-independent signaling cascade.[8] Epac2 signaling enhances the mobilization of intracellular Ca2+ from the endoplasmic reticulum and sensitizes the exocytotic machinery to Ca2+.[10][11] By preventing cAMP accumulation, GLP-1 antagonists abrogate Epac2 activation, further diminishing the potentiation of insulin release.[8]

Consequences of GLP-1R Antagonism in Beta-Cells

The net effect of blocking these pathways is a significant reduction in glucose-stimulated insulin secretion. Studies have demonstrated that antagonists like Exendin(9-39) decrease plasma insulin levels during hyperglycemic conditions.[7] Furthermore, by inhibiting the cAMP-response element-binding protein (CREB) and PI3K/Akt signaling pathways, which are downstream of GLP-1R activation, antagonists can negatively impact beta-cell function and survival.[12] For instance, in the presence of lipotoxicity, blocking GLP-1R signaling with Exendin(9-39) has been shown to decrease cell viability, increase apoptosis, and reduce the expression of the critical beta-cell transcription factor PDX1.[13]

Mechanism of Action in Pancreatic Alpha-Cells

The effect of GLP-1 on glucagon-secreting alpha-cells is complex, with evidence supporting both direct and indirect mechanisms of action. GLP-1 antagonists have been crucial in demonstrating that endogenous GLP-1 exerts a tonic inhibitory effect on glucagon secretion.[7]

Direct Inhibition of Glucagon Secretion

While GLP-1R expression on alpha-cells is significantly lower than on beta-cells (with some studies finding detectable receptors on <0.5% of alpha-cells), evidence suggests a direct inhibitory pathway.[14][15][16] In this model, GLP-1R activation leads to a modest increase in cAMP and subsequent PKA activation.[15][16] PKA then acts to inhibit P/Q-type voltage-gated Ca2+ channels, reducing Ca2+ influx and thereby suppressing glucagon exocytosis.[14][15][16] This inhibitory effect is reversed by GLP-1 antagonists. The administration of Exendin(9-39) has been shown to increase glucagon secretion, particularly during euglycemic and hyperglycemic states, supporting the existence of a direct, tonic inhibitory control by GLP-1.[3][7]

References

- 1. researchgate.net [researchgate.net]

- 2. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP-1 Receptor in Pancreatic α-Cells Regulates Glucagon Secretion in a Glucose-Dependent Bidirectional Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Action of GLP-1 in the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exendin(9-39)amide is an antagonist of glucagon-like peptide-1(7-36)amide in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epac2-Dependent Rap1 Activation and the Control of Islet Insulin Secretion by Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. GLP-1 suppresses glucagon secretion in human pancreatic alpha-cells by inhibition of P/Q-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GLP‐1 suppresses glucagon secretion in human pancreatic alpha‐cells by inhibition of P/Q‐type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel GLP-1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Glucagon-like peptide-1 (GLP-1) receptor is a well-established therapeutic target for type 2 diabetes and obesity, with a range of successful agonist drugs. However, the development of GLP-1 receptor antagonists is an emerging area of significant research interest. These antagonists hold therapeutic potential for conditions characterized by excessive insulin (B600854) secretion, such as congenital hyperinsulinism, and serve as invaluable tools for dissecting the physiological roles of the GLP-1 system. This technical guide provides an in-depth overview of the discovery and synthesis of novel GLP-1 antagonists, detailing the underlying signaling pathways, common experimental protocols, and data interpretation.

Introduction: The GLP-1 Receptor and Its Antagonism

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone released from the gut in response to nutrient intake. It plays a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[1][2] These effects are mediated through the GLP-1 receptor (GLP-1R), a member of the Class B G protein-coupled receptor (GPCR) family.[2][3]

While GLP-1R agonists are widely used therapeutically, GLP-1R antagonists block the receptor and prevent GLP-1 from exerting its effects.[1] This antagonism can lead to decreased insulin secretion and increased glucagon release.[1] This makes GLP-1R antagonists promising candidates for treating hyperinsulinemic states.[4][5] The most well-known GLP-1R antagonist is exendin-(9-39), a truncated version of the GLP-1 mimetic exendin-4, which is a critical research tool.[4][6] The ongoing challenge is to discover and develop novel antagonists, including non-peptide small molecules, with improved potency, selectivity, and pharmacokinetic profiles.

GLP-1 Receptor Signaling Pathways

GLP-1R activation by an agonist initiates a cascade of intracellular events through two primary signaling pathways. Antagonists work by competitively binding to the receptor, thereby blocking the initiation of these downstream signals.[1]

-

G-Protein-Dependent Pathway (cAMP Pathway): This is the canonical pathway for GLP-1R's metabolic effects. Upon agonist binding, the receptor couples to the Gαs subunit of its associated G protein. This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), leading to the potentiation of glucose-stimulated insulin secretion.[6]

-

β-Arrestin Pathway: Like many GPCRs, the GLP-1R can also signal through β-arrestin pathways. Following agonist-induced receptor phosphorylation, β-arrestins are recruited to the receptor. This process is primarily involved in receptor desensitization and internalization, but can also initiate separate signaling cascades. Some antagonists may exhibit "biased antagonism," preferentially blocking one pathway over the other.

References

- 1. What are GLP-1R antagonists and how do they work? [synapse.patsnap.com]

- 2. Frontiers | GLP-1 Receptor Agonists: Beyond Their Pancreatic Effects [frontiersin.org]

- 3. Small-molecule agonists for the glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Optimization of a Glucagon-Like Peptide 1 Receptor Antagonist Antibody for Treatment of Hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

Endogenous GLP-1 Antagonists: A Technical Guide to Their Physiological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone in glucose homeostasis, making its receptor a key target for the treatment of type 2 diabetes and obesity. While the pharmacology of GLP-1 receptor agonists is well-established, the physiological significance of endogenous antagonists is an area of growing interest. This technical guide provides an in-depth exploration of the primary endogenous GLP-1 antagonist, GLP-1 (9-36) amide, and other circulating metabolites with potential modulatory roles. We will delve into their formation, physiological functions, and the signaling pathways they influence, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to GLP-1 and its Physiological Significance

Glucagon-like peptide-1 (GLP-1) is a 30- or 31-amino acid peptide hormone secreted by intestinal L-cells in response to nutrient ingestion. It plays a pivotal role in glucose metabolism through multiple mechanisms:

-

Potentiation of Glucose-Dependent Insulin (B600854) Secretion: GLP-1 enhances insulin release from pancreatic β-cells in the presence of elevated blood glucose.

-

Suppression of Glucagon (B607659) Secretion: It inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.

-

Promotion of Satiety: It acts on the central nervous system to reduce appetite and food intake.

Due to these beneficial effects, GLP-1 receptor agonists have become a cornerstone in the management of type 2 diabetes and obesity.

The Primary Endogenous this compound: GLP-1 (9-36) Amide

The biological activity of GLP-1 is tightly regulated by its rapid degradation in the circulation. The primary enzyme responsible for this is dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal dipeptide from the active form, GLP-1 (7-36) amide, to generate GLP-1 (9-36) amide . This N-terminally truncated metabolite is the most abundant form of GLP-1 in the bloodstream and is widely considered to be the principal endogenous antagonist of the GLP-1 receptor.

Other Circulating GLP-1 Metabolites

While GLP-1 (9-36) amide is the most studied antagonist, other metabolites resulting from further enzymatic cleavage have been identified. These include GLP-1 (28-36) amide and GLP-1 (32-36) amide. While some studies suggest these smaller fragments may have biological activity, their role as direct GLP-1 receptor antagonists is less clear, and they may exert their effects through alternative pathways.

Physiological Role of Endogenous GLP-1 Antagonists

The physiological role of GLP-1 (9-36) amide is multifaceted and a subject of ongoing research. While it acts as an antagonist at the pancreatic GLP-1 receptor, it also exhibits biological activities that may be independent of this receptor.

-

Antagonism at the Pancreatic GLP-1 Receptor: GLP-1 (9-36) amide competitively inhibits the binding of active GLP-1 to its receptor on pancreatic β-cells, thereby attenuating glucose-stimulated insulin secretion. However, it is considered a weak insulinotropic agent on its own.

-

Inhibition of Hepatic Glucose Production: Several studies have demonstrated that GLP-1 (9-36) amide can potently inhibit hepatic glucose production.[1] This effect appears to be independent of the classical GLP-1 receptor and may represent a novel signaling pathway for this metabolite.

-

Cardiovascular Effects: There is emerging evidence that GLP-1 (9-36) amide may have direct effects on the cardiovascular system, although the precise mechanisms are still under investigation.

The overall physiological consequence of endogenous GLP-1 (9-36) amide is likely a complex interplay between its antagonistic effects at the GLP-1 receptor and its independent biological actions.

Signaling Pathways

GLP-1 Receptor Activation

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR). Upon binding of an agonist like GLP-1 (7-36) amide, the receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. This initiates a downstream signaling cascade:

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA and Epac Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

These signaling events ultimately result in the physiological effects of GLP-1, such as enhanced insulin exocytosis. The GLP-1 receptor can also couple to other G proteins, such as Gαq, leading to the activation of phospholipase C and an increase in intracellular calcium.

Mechanism of Antagonism by GLP-1 (9-36) Amide

GLP-1 (9-36) amide acts as a competitive antagonist at the GLP-1 receptor. It binds to the receptor at the same site as the endogenous agonist but fails to induce the conformational change necessary for G-protein activation and subsequent downstream signaling. By occupying the receptor, it prevents the binding of active GLP-1, thus inhibiting its effects.

Quantitative Data

The following tables summarize the available quantitative data for the binding and functional activity of endogenous GLP-1 ligands.

Table 1: Binding Affinity of Endogenous GLP-1 Ligands for the GLP-1 Receptor

| Ligand | Receptor | Species | Binding Affinity (Relative to GLP-1 (7-36)) | Reference |

| GLP-1 (9-36) amide | Pancreatic GLP-1R | Human | ~100-fold lower | [2] |

| GLP-1 (9-36) amide | Pancreatic GLP-1R | Human | 0.95% |

Table 2: Functional Potency of Endogenous GLP-1 Ligands

| Ligand | Assay | Cell Line | Potency (EC50/IC50) | Reference |

| GLP-1 (7-36) amide | cAMP Accumulation | HEK293-GLP1R | 25-60 pM (EC50) | [3] |

| GLP-1 (9-36) amide | cAMP Accumulation | HEK293-GLP1R | Low µM range (EC50) | [3] |

| GLP-1 (7-36) | Glucagon Secretion Inhibition | Isolated Islets | 2.5 pmol/l (IC50) |

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., GLP-1 (9-36) amide) to the GLP-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the GLP-1 receptor

-

Radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1 (7-36) amide)

-

Unlabeled competitor ligands (GLP-1 (7-36) amide and test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GLP-1 receptor.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

-

Competition: Add increasing concentrations of the unlabeled competitor ligand (either GLP-1 (7-36) amide for a standard curve or the test compound).

-

Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) can then be determined and converted to a Ki (inhibition constant).

cAMP Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP following GLP-1 receptor activation.

Materials:

-

A cell line expressing the GLP-1 receptor (e.g., HEK293 or CHO cells)

-

GLP-1 receptor agonist (e.g., GLP-1 (7-36) amide)

-

Test compounds (potential antagonists)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium and plates

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the GLP-1 receptor agonist (typically the EC50 concentration) to the wells and incubate for a specific time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: For antagonist testing, plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Assessment: Hyperglycemic Clamp

The hyperglycemic clamp technique is the gold standard for assessing insulin secretion and insulin sensitivity in vivo. It can be adapted to study the effects of GLP-1 receptor antagonists.

Protocol Outline:

-

Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and insert catheters into a vein for infusions and an artery for blood sampling.

-

Basal Period: After a recovery period, take basal blood samples to measure glucose and insulin levels.

-

Hyperglycemic Clamp Initiation: Infuse a variable rate of glucose to raise and maintain blood glucose at a specific hyperglycemic level (e.g., 10 mmol/L).

-

Antagonist Infusion: Once the hyperglycemic state is stable, begin a continuous infusion of the GLP-1 receptor antagonist.

-

Blood Sampling: Collect arterial blood samples at regular intervals to monitor blood glucose and hormone levels (insulin, C-peptide, glucagon).

-

Data Analysis: Analyze the glucose infusion rate required to maintain hyperglycemia and the plasma insulin and glucagon concentrations to assess the effect of the antagonist on insulin secretion and glucose metabolism.

Conclusion

The endogenous this compound, GLP-1 (9-36) amide, is a key player in the complex regulation of GLP-1 signaling. Its dual role as a competitive antagonist at the pancreatic GLP-1 receptor and a potential agonist in other tissues highlights the intricate nature of incretin biology. A thorough understanding of the physiological effects of GLP-1 (9-36) amide and other metabolites is crucial for the development of novel therapeutic strategies targeting the GLP-1 system. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the physiological and pharmacological significance of these endogenous modulators.

References

Unlocking the Off-Switch: A Technical Guide to the Structural Basis of GLP-1 Receptor Antagonism

For Immediate Release

Shanghai, China – December 15, 2025 – In the landscape of metabolic disease research, the glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target. While agonists of this receptor have revolutionized the treatment of type 2 diabetes and obesity, a comprehensive understanding of its antagonism is equally crucial for advancing therapeutic strategies and dissecting its complex signaling pathways. This technical guide provides an in-depth exploration of the structural underpinnings of GLP-1 receptor antagonism, targeting researchers, scientists, and drug development professionals.

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) characterized by a large N-terminal extracellular domain (ECD) and a seven-transmembrane (7TM) helical bundle. Antagonism of this receptor can be achieved through various molecular modalities, including peptide-based antagonists, small molecules, and monoclonal antibodies. These antagonists function by sterically hindering agonist binding, stabilizing an inactive receptor conformation, or a combination of both, thereby inhibiting downstream signaling cascades.

The Landscape of GLP-1R Antagonism: A Structural Perspective

The molecular mechanisms of GLP-1R antagonism are diverse, reflecting the variety of antagonists developed. Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the specific interactions that govern antagonist binding and receptor inactivation.

Peptide Antagonists: The most well-characterized peptide antagonist is Exendin-4(9-39), a truncated version of the full agonist Exendin-4. Crystal structures of the GLP-1R ECD in complex with Exendin-4(9-39) reveal that the antagonist occupies the same binding groove as the C-terminal portion of the agonist peptide.[1] By binding to the ECD, Exendin-4(9-39) competitively inhibits the initial "capture" of the agonist, preventing the subsequent interaction of the agonist's N-terminus with the 7TM domain, which is essential for receptor activation.[1] The binding is stabilized by a network of hydrophobic and hydrophilic interactions.[2]

Small Molecule Antagonists and Negative Allosteric Modulators (NAMs): Small molecules represent a promising avenue for orally available GLP-1R-targeted therapies. These can act as competitive antagonists, binding to the orthosteric site, or as negative allosteric modulators (NAMs), which bind to a topographically distinct site on the receptor.

Crystal structures of the GLP-1R transmembrane domain have been solved in complex with the small molecule NAMs PF-06372222 and NNC0640.[3] These structures reveal a common allosteric binding pocket located on the intracellular side of the transmembrane helices V, VI, and VII.[3] By binding to this site, these NAMs stabilize an inactive conformation of the receptor, restricting the outward movement of TM6 that is a hallmark of GPCR activation.

Another notable small molecule antagonist is T-0632, a non-competitive antagonist that interacts with the ECD of the GLP-1R. Mutagenesis studies have identified Trp33 in the human GLP-1R ECD as a critical determinant for the binding of T-0632.[4]

Antibody-Mediated Antagonism: Monoclonal antibodies offer a highly specific means of targeting the GLP-1R. The Fab fragment of the antibody 3F52 has been shown to act as a competitive antagonist by directly blocking the GLP-1 binding site on the ECD.[5] This steric hindrance prevents the endogenous ligand from accessing its binding site and activating the receptor.

Quantitative Analysis of GLP-1R Antagonists

The potency and efficacy of GLP-1R antagonists are quantified through various in vitro assays. The following table summarizes key quantitative data for representative antagonists.

| Antagonist | Type | Assay | Species | IC50 / Ki | Reference |

| Exendin-4(9-39) | Peptide | Competitive Binding | Human | IC50: 17 nM (vs GLP-1) | [6] |

| Exendin-4(9-39) | Peptide | Competitive Binding | Isolated ECD | IC50: 6 nM | [1] |

| T-0632 | Small Molecule | cAMP Production | Human | [4] | |

| GLP-1R Antagonist 1 | Small Molecule | GLP-1R activity | Human | IC50: 650 nM | [7][8][9][10] |

| NNC0640 | Small Molecule (NAM) | Glucagon Receptor Binding | Human | pKi: 7.4 | [11] |

| NNC0640 | Small Molecule (NAM) | GCGR activity | Human | IC50: 69.2 nM | [12] |

| Fab 3F52 | Antibody Fragment | Radioligand Competition | Human | [5] |

Signaling Pathways and Experimental Workflows

The binding of an antagonist to the GLP-1R blocks the initiation of downstream signaling cascades. The primary pathway inhibited is the Gs-cAMP pathway.

References

- 1. Crystal Structure of Glucagon-like Peptide-1 in Complex with the Extracellular Domain of the Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of the ligand-bound glucagon-like peptide-1 receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Anti-GLP1R Recombinant Antibody (clone 3F52) - Creative Biolabs [creativebiolabs.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. abmole.com [abmole.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. rndsystems.com [rndsystems.com]

- 12. medchemexpress.com [medchemexpress.com]

The Dawn of Oral GLP-1 Receptor Blockade: A Technical Guide to Non-Peptide Antagonists

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of metabolic diseases has been dominated by the success of injectable peptide agonists targeting the glucagon-like peptide-1 receptor (GLP-1R). However, the quest for orally bioavailable, small-molecule alternatives has led to the exploration of non-peptide antagonists of this critical receptor. This technical guide provides an in-depth overview of the core science behind these emerging molecules, focusing on their pharmacological characterization, the experimental methodologies employed in their evaluation, and the signaling pathways they modulate.

Introduction to Non-Peptide GLP-1R Antagonists

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a pivotal role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[1] While GLP-1R agonists have proven highly effective in treating type 2 diabetes and obesity, there are specific therapeutic and research contexts where antagonizing the GLP-1R is desirable.[1] Non-peptide, orally bioavailable antagonists offer significant advantages over their peptide counterparts, including improved patient compliance and potentially lower manufacturing costs.

The discovery of small molecules that can modulate the complex class B G-protein coupled GLP-1R has been a significant challenge.[2] Nevertheless, several non-peptide antagonists have been identified, providing valuable tools for research and potential starting points for therapeutic development. This guide will focus on two of the earliest described examples: T-0632 and PNU-126814 .

Key Non-Peptide GLP-1R Antagonists: A Data-Driven Overview

The pharmacological profiles of T-0632 and PNU-126814 have been characterized through various in vitro assays. While publicly available data is limited, the following tables summarize the key quantitative findings.

| Compound | Chemical Structure | Antagonist Type | Binding Affinity (Ki) | Potency (IC50) |

| T-0632 | Sodium (S)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-[(3-isoquinolinyl-carbonyl)amino]-6-methoxy-2-oxo-1H-indole]propanoate | Noncompetitive | Micromolar range | Low micromolar potency in blocking GLP-1-induced cAMP production[2][3] |

| PNU-126814 | Not Disclosed | Not Specified | Submicromolar | Inhibits GLP-1 induced cAMP modulation and insulin secretion in RINmF5 cells[2][4] |

Table 1: Pharmacological Properties of Key Non-Peptide GLP-1R Antagonists

Signaling Pathways Modulated by GLP-1R Antagonism

The canonical signaling pathway of the GLP-1R involves its coupling to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the downstream effects of GLP-1, including the potentiation of insulin secretion.[1]

Non-peptide GLP-1R antagonists function by blocking this primary signaling cascade. By binding to the receptor, they prevent the conformational changes necessary for Gαs activation, thereby inhibiting the production of cAMP in response to GLP-1.[3] The noncompetitive nature of antagonists like T-0632 suggests they bind to an allosteric site, a location on the receptor distinct from the orthosteric site where the native GLP-1 peptide binds.[2] This allosteric inhibition prevents the receptor from being activated even when the endogenous ligand is present.

The antagonism of the GLP-1R signaling cascade can be visualized as follows:

Figure 1: GLP-1R Antagonism of the Gαs-cAMP Signaling Pathway.

Experimental Protocols for Characterization

The identification and characterization of non-peptide GLP-1R antagonists rely on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Binding)

This assay is used to determine the binding affinity of a test compound for the GLP-1R. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of a non-peptide antagonist.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human GLP-1R (e.g., CHO or HEK293 cells).

-

Radiolabeled GLP-1R ligand (e.g., 125I-GLP-1 or 125I-Exendin(9-39)).

-

Unlabeled non-peptide antagonist (test compound).

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled non-peptide antagonist to the wells. Include control wells with no antagonist (total binding) and wells with a high concentration of a known potent unlabeled ligand to determine non-specific binding.

-

Add the cell membranes containing the GLP-1R to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a Radioligand Competition Binding Assay.

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to block the GLP-1-induced production of intracellular cAMP.

Objective: To determine the functional potency (IC50) of a non-peptide antagonist in inhibiting GLP-1R signaling.

Materials:

-

A cell line expressing the human GLP-1R (e.g., CHO or HEK293 cells).

-

GLP-1 (or another GLP-1R agonist).

-

Non-peptide antagonist (test compound).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based).

Protocol:

-

Seed the GLP-1R expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with increasing concentrations of the non-peptide antagonist for a defined period.

-

Add a fixed, sub-maximal concentration (e.g., EC80) of GLP-1 to stimulate the receptor. Include control wells with no GLP-1 (basal) and wells with GLP-1 but no antagonist (maximal stimulation).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of the GLP-1-stimulated cAMP response against the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression.

Figure 3: Workflow for a cAMP Functional Assay.

Oral Bioavailability and Pharmacokinetics

A key driver for the development of non-peptide GLP-1R antagonists is the potential for oral administration. The oral bioavailability of a compound is a measure of the fraction of an orally administered dose that reaches the systemic circulation unchanged.

Experimental Approach for Determining Oral Bioavailability:

-

Animal Model: Typically, rats or non-human primates are used.

-

Dosing: The compound is administered both intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Blood samples are collected at various time points after dosing.

-

Bioanalysis: The concentration of the drug in the plasma is measured using a sensitive analytical method such as LC-MS/MS.

-

Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the IV and PO routes.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Future Directions and Conclusion

The field of non-peptide GLP-1R antagonists is still in its early stages, particularly when compared to the extensive development of agonists. The identified compounds, such as T-0632 and PNU-126814, have served as important proof-of-concept molecules, demonstrating that the GLP-1R is indeed "druggable" with small molecules.

Future research in this area will likely focus on:

-

Discovery of more potent and selective antagonists: High-throughput screening campaigns and structure-based drug design will be crucial in identifying novel chemical scaffolds.

-

Elucidation of the binding sites and mechanisms of action: Detailed structural biology studies, such as cryo-electron microscopy, will provide insights into how these molecules interact with the GLP-1R.

-

In vivo characterization: More extensive studies in animal models are needed to understand the physiological effects of oral GLP-1R antagonism on glucose metabolism, body weight, and other metabolic parameters.

-

Therapeutic Applications: Exploring the potential of GLP-1R antagonists in conditions such as post-bariatric surgery hypoglycemia, congenital hyperinsulinism, and as research tools to further delineate the roles of the GLP-1 system.

References

- 1. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 2. Small Molecule Drug Discovery at the Glucagon-Like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule ligand of the glucagon-like peptide 1 receptor targets its amino-terminal hormone binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Endogenous GLP-1 in Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of endogenous glucagon-like peptide-1 (GLP-1) in the intricate regulation of energy homeostasis. We delve into the core physiological mechanisms, signaling pathways, and key experimental methodologies used to elucidate the effects of this critical incretin (B1656795) hormone.

Introduction: GLP-1 as a Key Regulator of Energy Balance

Glucagon-like peptide-1 is a peptide hormone primarily secreted by the L-cells of the distal intestine in response to nutrient ingestion.[1] It is a pivotal component of the gut-brain axis, a bidirectional communication network that governs energy homeostasis.[2] While initially recognized for its potent incretin effect—enhancing glucose-dependent insulin (B600854) secretion—the role of endogenous GLP-1 extends far beyond glycemic control. It is now established as a critical regulator of appetite, food intake, gastric motility, and energy expenditure, making it a focal point for the development of therapeutics for type 2 diabetes and obesity.[1][3] This guide provides a comprehensive overview of the physiological actions of endogenous GLP-1, the underlying signaling cascades, and detailed protocols for its study.

Physiological Effects of Endogenous GLP-1 on Energy Homeostasis

Endogenous GLP-1 exerts its influence on energy balance through a coordinated series of effects on various organ systems, primarily mediated by the GLP-1 receptor (GLP-1R), a G protein-coupled receptor.[1] These effects can be broadly categorized into three key areas: glucose homeostasis, appetite and food intake regulation, and energy expenditure.

Glucose Homeostasis

A primary function of GLP-1 is the maintenance of glucose homeostasis, achieved through several mechanisms:

-

Glucose-Dependent Insulin Secretion: GLP-1 potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that GLP-1's insulinotropic effect is more pronounced at elevated blood glucose levels, minimizing the risk of hypoglycemia.[4][5] In in vitro studies, GLP-1 has been shown to induce a six-fold increase in insulin secretion in the presence of 10 mM glucose.[5]

-

Suppression of Glucagon (B607659) Secretion: GLP-1 inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]

-

Slowing of Gastric Emptying: GLP-1 delays the rate at which food empties from the stomach, which slows the absorption of nutrients and attenuates postprandial glucose excursions.[1][6]

Appetite and Food Intake Regulation

Endogenous GLP-1 plays a significant role in the central regulation of appetite and satiety:

-

Central Nervous System (CNS) Action: GLP-1 is also produced in the nucleus of the solitary tract (NTS) in the brainstem and acts on various brain regions, including the hypothalamus and hindbrain, to promote satiety and reduce food intake.[1]

-

Gut-Brain Axis Signaling: Peripherally released GLP-1 can signal to the brain via the vagus nerve to induce feelings of fullness.[1]

-

Reduction in Food Consumption: The appetite-suppressing effects of GLP-1 lead to a reduction in overall caloric intake. Studies on GLP-1 receptor agonists have shown a 16-39% reduction in total caloric intake.[7]

Energy Expenditure

The role of GLP-1 in energy expenditure is an area of ongoing research, with some studies suggesting a modest effect. In rodent models, GLP-1 receptor agonists have been shown to increase energy expenditure, though the translation of these findings to humans is less clear.[1]

Quantitative Data on the Effects of GLP-1

The following tables summarize quantitative data from various studies on the effects of GLP-1 and GLP-1 receptor agonists (RAs) on key parameters of energy homeostasis.

Table 1: Effect of GLP-1 RAs on Body Weight

| GLP-1 RA | Study Population | Duration | Mean Weight Loss (%) | Comparator |

| Semaglutide 2.4mg | Patients with T2D | 68 weeks | 9.6% | 3.4% (lifestyle intervention alone) |

| Liraglutide 3.0mg | Patients with T2D | 56 weeks | 6.0% | 2.0% (placebo + behavioral program) |

| Retatrutide 12mg | Adults with obesity/overweight | 68 weeks | 28.7% | 2.1% (placebo) |

| Real-world study (various GLP-1 RAs) | Patients with T2D and overweight/obesity | 72 weeks | 2.2% | Baseline |

Data compiled from[8][9][10][11].

Table 2: Effect of GLP-1 RAs on Gastric Emptying

| GLP-1 RA | Measurement Method | Parameter | GLP-1 RA Value (minutes) | Placebo Value (minutes) | Mean Difference (minutes) |

| Various | Scintigraphy | T1/2 (half-emptying time) | 138.4 | 95.0 | 36.0 |

| Various | Acetaminophen Absorption Test | Tmax (time to max concentration) | No significant difference | No significant difference | 1.6 |

Table 3: Effect of GLP-1 on Insulin Secretion

| Condition | GLP-1 Dose | Fold Increase in Insulin Secretion |

| In vitro (rat insulinoma cells) with 10mM glucose | 10 nM | ~6-fold over baseline |

| Human subjects (T2D) | High infusion rate | 600% of saline infusion response (AUC) |

| Human subjects (nondiabetic) | High infusion rate | 3-fold increase in total secretion vs. saline |

Table 4: Endogenous GLP-1 Secretion in Response to a Meal

| State | GLP-1 Concentration (pmol/L) |

| Fasting | 5 - 15 |

| Postprandial (peak) | 2 to 4-fold increase from fasting |

Data compiled from[2].

Signaling Pathways of Endogenous GLP-1

GLP-1 exerts its effects by binding to the GLP-1 receptor, which is coupled to a Gαs protein. This initiates a downstream signaling cascade that varies depending on the cell type.

Pancreatic β-Cell Signaling

In pancreatic β-cells, GLP-1R activation leads to the potentiation of insulin secretion through the following pathway:

-

GLP-1 Binding: GLP-1 binds to its receptor on the β-cell membrane.

-

G-Protein Activation: The Gαs subunit of the G-protein is activated.

-

Adenylate Cyclase Activation: Activated Gαs stimulates adenylate cyclase.

-

cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).

-

PKA and Epac2 Activation: cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

-

Insulin Exocytosis: PKA and Epac2 phosphorylate various substrates that ultimately lead to the mobilization and exocytosis of insulin-containing granules.

Hypothalamic Neuron Signaling

In hypothalamic neurons, GLP-1 signaling contributes to the regulation of appetite. The pathway is similar to that in β-cells, leading to changes in neuronal firing and neuropeptide release that promote satiety.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of endogenous GLP-1.

Measurement of Active GLP-1 by ELISA

This protocol outlines the steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the active forms of GLP-1 (GLP-1(7-36) and GLP-1(7-37)) in plasma.

Materials:

-

GLP-1 (active) ELISA kit (e.g., from IBL-America or similar)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Plate washer (optional)

-

Precision pipettes and tips

-

Deionized water

-

EDTA-plasma samples collected with a DPP-4 inhibitor

Procedure:

-

Reagent Preparation: Bring all reagents and samples to room temperature. Reconstitute lyophilized standards and controls as per the kit instructions. Prepare a serial dilution of the standard to create a standard curve (e.g., 1.25 to 80 pmol/L).[14]

-

Sample Preparation: Thaw plasma samples at a low temperature and mix completely. Dilute samples with the provided EIA buffer if necessary.[14]

-

Assay Procedure: a. Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Add 100 µL of the biotinylated anti-GLP-1 antibody solution to each well. c. Cover the plate and incubate for 60 minutes at 37°C.[14] d. Wash the wells 4-5 times with the provided wash buffer. e. Add 100 µL of Streptavidin-Horseradish Peroxidase (SHRP) conjugate to each well. f. Incubate for 30-60 minutes at room temperature. g. Wash the wells again as in step 3d. h. Add 100 µL of the TMB substrate solution to each well and incubate for 10-20 minutes at room temperature, protected from light. i. Add 100 µL of stop solution to each well.

-

Data Analysis: a. Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of active GLP-1 in the samples by interpolating their absorbance values from the standard curve.

Gastric Emptying Scintigraphy

This protocol describes the standardized method for measuring gastric emptying of a solid meal using scintigraphy.

Materials:

-

Gamma camera

-

99mTc-sulfur colloid (0.5-1 mCi)

-

Standard low-fat meal (e.g., radiolabeled egg whites, toast, jam, and water)

-

Computer for data acquisition and analysis

Procedure:

-

Patient Preparation: The patient should fast overnight (at least 4 hours). Medications that may affect gastric emptying should be discontinued (B1498344) if possible. Diabetic patients should have their blood glucose monitored.[15][16]

-

Meal Preparation and Ingestion: The 99mTc-sulfur colloid is mixed with the egg whites and cooked. The patient consumes the entire meal within 10 minutes.[16][17]

-

Image Acquisition: a. Immediately after meal ingestion, the patient is positioned in front of the gamma camera. b. Images are acquired at 0, 1, 2, and 4 hours post-ingestion.[16] c. Both anterior and posterior images are acquired to correct for tissue attenuation.

-

Data Analysis: a. Regions of interest (ROIs) are drawn around the stomach on each image. b. The geometric mean of the counts in the anterior and posterior ROIs is calculated for each time point. c. The counts are corrected for radioactive decay. d. The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts at time 0. e. The results are compared to established normal values (e.g., % retention at 1, 2, and 4 hours).[16]

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol describes the surgical procedure for implanting a cannula into the lateral ventricle of a rat for central administration of GLP-1 or related compounds.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (e.g., for isoflurane)

-

Surgical drill

-

Guide cannula, stylet, and injector

-

Dental acrylic

-

Microsyringe pump

-

Suturing materials

Procedure:

-

Anesthesia and Stereotaxic Mounting: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.[18][19]

-

Surgical Incision and Skull Exposure: Make a midline incision on the scalp and expose the skull. Clean the skull surface.

-

Drilling: Locate the coordinates for the lateral ventricle relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm). Drill a small hole at this location.[18]

-

Cannula Implantation: Lower the guide cannula to the appropriate depth (e.g., DV: -3.5 mm from the skull surface).[18]

-

Fixation: Secure the cannula to the skull using dental acrylic and anchor screws.

-

Closure and Recovery: Suture the scalp incision and allow the animal to recover for several days. Keep the stylet in the guide cannula to maintain patency.

-

Injection: For injection, remove the stylet and insert the injector connected to a microsyringe pump. Infuse the solution at a slow rate (e.g., 1 µL/min).[18]

Conclusion

Endogenous GLP-1 is a critical hormonal signal in the regulation of energy homeostasis, with profound effects on glucose metabolism, appetite, and food intake. Its dual role as a peripheral incretin and a central satiety signal underscores its importance in maintaining energy balance. The development and application of sophisticated experimental techniques have been instrumental in unraveling the complex physiology of GLP-1 and have paved the way for the successful development of GLP-1-based therapies for metabolic diseases. Further research into the nuanced actions of endogenous GLP-1 will continue to provide valuable insights for the development of next-generation therapeutics targeting the intricate interplay of the gut-brain axis in energy homeostasis.

References

- 1. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutritional modulation of endogenous glucagon-like peptide-1 secretion: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Dietary intake by patients taking GLP-1 and dual GIP/GLP-1 receptor agonists: A narrative review and discussion of research needs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-world weight loss effectiveness of GLP-1 agonists among patients with type 2 diabetes: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lilly’s triple G agonist boasts 28.7% weight loss in Phase III trial [clinicaltrialsarena.com]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Lilly's triple agonist, retatrutide, delivered weight loss of up to an average of 71.2 lbs along with substantial relief from osteoarthritis pain in first successful Phase 3 trial [prnewswire.com]

- 12. Quantified Metrics of Gastric Emptying Delay by GLP-1 Agonists: A Systematic Review and Meta-Analysis with Insights for Periprocedural Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantified Metrics of Gastric Emptying Delay by Glucagon-Like Peptide-1 Agonists: A Systematic Review and Meta-Analysis With Insights for Periprocedural Management. [walterchanmd.com]

- 14. bioscience.co.uk [bioscience.co.uk]

- 15. How to Interpret Gastric Emptying Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tech.snmjournals.org [tech.snmjournals.org]

- 17. tech.snmjournals.org [tech.snmjournals.org]

- 18. Rat intracerebroventricular injection. [bio-protocol.org]

- 19. rwdstco.com [rwdstco.com]

The Dichotomous Role of GLP-1 Antagonists in Islet Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone renowned for its potent glucose-lowering effects, primarily mediated through the stimulation of insulin (B600854) secretion and the suppression of glucagon (B607659) release.[1][2][3] Consequently, GLP-1 receptor agonists have become cornerstone therapies for type 2 diabetes and obesity.[4][5] Conversely, GLP-1 receptor antagonists, such as the well-characterized exendin(9-39), serve as invaluable research tools to elucidate the physiological roles of endogenous GLP-1 and to investigate conditions of hormone excess, such as congenital hyperinsulinism.[6][7][8] This technical guide provides an in-depth analysis of the effects of GLP-1 antagonists on insulin and glucagon secretion, detailing the underlying signaling pathways, experimental methodologies, and quantitative outcomes from key studies.

Mechanism of Action: Competitive Antagonism

GLP-1 receptor antagonists function through competitive inhibition at the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor.[9][10] These antagonists bind to the same orthosteric site as endogenous GLP-1 and its agonists, thereby preventing receptor activation and the subsequent downstream signaling cascades that regulate insulin and glucagon secretion.[9][10] The most widely studied GLP-1 antagonist is exendin(9-39), a C-terminally truncated form of the GLP-1 receptor agonist exendin-4.[11]

Effects on Glucagon Secretion

A consistent and significant effect of GLP-1 receptor antagonism is the elevation of plasma glucagon levels.[10][12] This occurs because endogenous GLP-1 tonically suppresses glucagon secretion from pancreatic α-cells.[12] By blocking this inhibitory signal, GLP-1 antagonists lead to an increase in glucagon release, both in the fasting state and postprandially.[10][12]

Effects on Insulin Secretion

The impact of GLP-1 antagonists on insulin secretion is more nuanced and context-dependent. In situations where endogenous GLP-1 levels are elevated and contribute significantly to insulin release, such as after a meal, GLP-1 antagonists can reduce insulin secretion.[13] However, studies have reported inconsistent effects on circulating insulin concentrations, with some showing a decrease, while others report no significant change.[1][10] In some instances, exendin(9-39) has been shown to directly decrease insulin action, which can indirectly influence insulin secretion dynamics.[1]

Quantitative Data on Hormone Secretion

The following tables summarize the quantitative effects of the this compound exendin(9-39) on insulin and glucagon secretion from various preclinical and clinical studies.

Table 1: Effects of Exendin(9-39) on Insulin Secretion

| Study Population | Experimental Condition | Treatment | Outcome Measure | Result | Reference |

| Healthy Nondiabetic Subjects | Intravenous Glucose Infusion | Exendin(9-39) (30 and 300 pmol/kg/min) | Insulin Secretion | No significant difference among groups. | [1] |

| Children with Congenital Hyperinsulinism | Fasting | Exendin(9-39) (escalating dose) | AUC of Insulin | 57% decrease (P = 0.009) in one treatment group. | [8] |

| Children with Congenital Hyperinsulinism | Mixed-Meal Tolerance Test | Exendin(9-39) (500 pmol/kg/min) | AUC of Insulin | Unchanged. | [8] |

| Children with Congenital Hyperinsulinism | Oral Protein Tolerance Test | Exendin(9-39) (500 pmol/kg/min) | AUC of Insulin | Almost twofold higher (P = 0.004). | [8] |

| Growth-Arrested βTC-Tet Cells | Glucose-Stimulated Perifusion | Exendin(9-39) (100 nM) | Glucose-Stimulated Insulin Secretion | Strong reduction. | [6][14] |

| Isolated Mouse Pancreatic Islets | Glucose-Stimulated Perifusion | Exendin(9-39) | Glucose-Induced Insulin Secretion | Inhibition observed. | [14] |

Table 2: Effects of Exendin(9-39) on Glucagon Secretion

| Study Population | Experimental Condition | Treatment | Outcome Measure | Result | Reference |

| Healthy Nondiabetic Subjects | Intravenous Glucose Infusion | Exendin(9-39) (30 and 300 pmol/kg/min) | Glucagon Concentration | No alteration. | [1] |

| Healthy Volunteers | Fasting | Exendin(9-39) (300 pmol/kg/min) | Plasma Glucagon | Significant increase. | [12] |

| Healthy Volunteers | Duodenal Glucose Perfusion | Exendin(9-39) (300 pmol/kg/min) | Plasma Glucagon | Abolished the glucose-induced decrease in glucagon. | [12] |

| Children with Congenital Hyperinsulinism | Fasting | Exendin-(9-39) | Plasma Glucagon AUC | Not significantly different from vehicle. | [15] |

Experimental Protocols

In Vitro Islet Hormone Secretion Assays

1. Static Insulin and Glucagon Secretion from Isolated Islets

This protocol is adapted for assessing the effects of GLP-1 antagonists on hormone secretion from isolated rodent or human pancreatic islets.[9][16]

-

Islet Isolation and Culture: Islets are isolated from the pancreas by collagenase digestion and purified using a density gradient.[17] They are then cultured overnight to allow for recovery.

-

Pre-incubation: Batches of 10-15 islets of similar size are handpicked and placed in wells of a 24-well plate. They are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with a basal glucose concentration (e.g., 2.8 mM or 5.5 mM) for 1-2 hours at 37°C to allow them to equilibrate.[9][16][17]

-

Incubation with this compound: The pre-incubation buffer is replaced with KRB buffer containing the desired concentration of the this compound (e.g., exendin(9-39)) or vehicle control, along with basal or stimulatory concentrations of glucose. The islets are incubated for a defined period (e.g., 1 hour).[9][17]

-

Sample Collection: At the end of the incubation, the supernatant is collected to measure secreted insulin and glucagon. The islets are lysed (e.g., with acidified ethanol) to determine intracellular hormone content.[9][16]

-

Hormone Quantification: Insulin and glucagon concentrations in the supernatant and islet lysates are measured using specific enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).[17]

2. Dynamic Hormone Secretion using Islet Perifusion

This method allows for the real-time measurement of hormone secretion in response to changing secretagogue concentrations.[18][19][20]

-

Perifusion System Setup: A perifusion system consists of a pump, tubing, chambers to hold the islets, and a fraction collector.[20][21] Batches of islets (e.g., 100-200 islet equivalents) are placed in the chambers.[18][22]

-

Perifusion Protocol: Islets are perifused with a buffered solution (e.g., KRB) at a constant flow rate (e.g., 100 µl/min or 1 mL/min).[20][22] The protocol typically involves an initial equilibration period with basal glucose, followed by stimulation with high glucose, with or without the this compound. The perifusate is collected in fractions at regular intervals (e.g., every 1-5 minutes).[20][23]

-

Hormone Analysis: The concentration of insulin and glucagon in each fraction is determined by ELISA or RIA.

In Vivo Experimental Protocols

1. Human Studies with Exendin(9-39) Infusion

These studies are designed to investigate the role of endogenous GLP-1 in glucose homeostasis.[10][24]

-

Subject Recruitment: Healthy volunteers or patients with specific conditions (e.g., congenital hyperinsulinism) are recruited.[7][8]

-

Infusion Protocol: Exendin(9-39) is administered as a continuous intravenous infusion.[10][24] Dosages can vary, with a range of 30-900 pmol/kg/min reported in the literature.[10][24] A priming bolus may be administered to achieve steady-state concentrations more rapidly.[10]

-

Metabolic Challenges: During the infusion, subjects may undergo various metabolic tests, such as oral glucose tolerance tests (OGTT), mixed-meal tolerance tests (MMTT), or intravenous glucose infusions.[7][8]

-

Blood Sampling: Blood samples are collected at regular intervals to measure plasma concentrations of glucose, insulin, glucagon, and exendin(9-39).[15]

2. Animal Studies

-

Animal Models: Common models include wild-type mice and mouse models of specific diseases, such as the Sur1 knockout mouse model of congenital hyperinsulinism.

-

Antagonist Administration: GLP-1 antagonists can be administered via various routes, including intraperitoneal injection or continuous subcutaneous infusion.

-

Glucose and Hormone Measurements: Blood glucose is monitored, and plasma samples are collected for the measurement of insulin and glucagon levels using ELISA.[4][25]

Signaling Pathways and Visualizations

GLP-1 Receptor Signaling in Pancreatic β-cells

GLP-1 binding to its receptor on pancreatic β-cells primarily activates the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels.[26][27] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which potentiate glucose-stimulated insulin secretion. A this compound competitively binds to the GLP-1R, preventing this signaling cascade.

Caption: GLP-1R antagonist blocks GLP-1 binding, inhibiting downstream signaling for insulin secretion.

Experimental Workflow for In Vitro Static Islet Secretion Assay

The following diagram illustrates the key steps in a static incubation experiment to assess the effect of a this compound on islet hormone secretion.

Caption: Workflow for static islet hormone secretion assay with a this compound.

Conclusion

GLP-1 receptor antagonists are powerful pharmacological tools that have significantly advanced our understanding of incretin physiology. Their primary and most consistent effect is the disinhibition of glucagon secretion, leading to hyperglucagonemia. The impact on insulin secretion is more variable and dependent on the prevailing physiological conditions. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic disease. Further investigation into the nuanced effects of GLP-1 antagonists will continue to refine our knowledge of islet cell function and its dysregulation in disease states.

References

- 1. Direct Effects of Exendin-(9,39) and GLP-1-(9,36)amide on Insulin Action, β-Cell Function, and Glucose Metabolism in Nondiabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Glucagon-like peptide-1 receptor agonists and type 1 diabetes: a potential game changer? [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. GLP-1 Receptor Agonists as Treatments for Type 2 Diabetes | MedRAC@UNC [medrac.web.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Exendin-(9-39) Effects on Glucose and Insulin in Children With Congenital Hyperinsulinism During Fasting and During a Meal and a Protein Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Static insulin secretion analysis of isolated islets [protocols.io]

- 10. research.regionh.dk [research.regionh.dk]

- 11. GLP-1 Receptor Antagonist Exendin-(9-39) Elevates Fasting Blood Glucose Levels in Congenital Hyperinsulinism Owing to Inactivating Mutations in the ATP-Sensitive K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endogenous glucagon‐like peptide 1 controls endocrine pancreatic secretion and antro‐pyloro‐duodenal motility in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indirect Effects of Glucagon-Like Peptide-1 Receptor Agonist Exendin-4 on the Peripheral Circadian Clocks in Mice | PLOS One [journals.plos.org]

- 14. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Static glucagon secretion analysis of isolated islets [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 20. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Automated, High-Throughput Assays for Evaluation of Human Pancreatic Islet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

- 26. mdpi.com [mdpi.com]

- 27. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Central Nervous System Effects of GLP-1 Receptor Blockade: A Technical Guide

Version: 1.0

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone known for its critical role in glucose homeostasis. Beyond the periphery, GLP-1 is also produced by a distinct set of neurons in the nucleus of the solitary tract (NTS) in the brainstem, which project widely throughout the central nervous system (CNS).[1][2] GLP-1 receptors (GLP-1R) are expressed in numerous brain regions integral to metabolic regulation, reward processing, and cognitive function, including the hypothalamus, ventral tegmental area (VTA), nucleus accumbens (NAc), and hippocampus.[1][3]

This guide provides a technical overview of the CNS effects of GLP-1 receptor blockade. The primary tool for this research is the high-affinity GLP-1R antagonist, Exendin(9-39) , a truncated version of the GLP-1R agonist Exendin-4.[4] By blocking the binding of endogenous GLP-1 to its receptors, this antagonist allows researchers to elucidate the physiological roles of the central GLP-1 system in maintaining homeostasis and regulating complex behaviors. Understanding these effects is crucial for drug development professionals and scientists investigating metabolic and neurological disorders.

GLP-1 Receptor Signaling Pathway

The GLP-1 receptor is a class B G-protein-coupled receptor (GPCR).[3] Upon binding of GLP-1, the receptor undergoes a conformational change, activating the associated Gαs protein. This stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and acute neuronal effects.[5][6] This pathway is fundamental to the neurotrophic and regulatory actions of GLP-1 in the brain.[2][6]

Effects on Appetite and Energy Homeostasis

Endogenous central GLP-1 is a key physiological satiety signal.[7] Blockade of CNS GLP-1 receptors consistently leads to increased food intake and body weight, demonstrating the tonic inhibitory role of GLP-1 on feeding behavior.

Chronic intracerebroventricular (ICV) infusion of Exendin(9-39) in rats results in hyperphagia, a preferential increase in fat mass accumulation, and glucose intolerance, particularly when animals are on a high-fat diet.[8] These findings underscore the importance of central GLP-1 signaling in the long-term regulation of energy balance.

| Parameter | Animal Model | Treatment | Diet | Duration | Result | Reference |

| Cumulative Food Intake | Satiated Rats | ICV Exendin(9-39) | N/A | Acute | Increased food intake | [7] |

| Body Weight Gain | Rats | Chronic ICV Exendin(9-39) | Chow | 14 days | Significant increase vs. saline | [8] |

| Change in Fat Mass | Rats | Chronic ICV Exendin(9-39) | High-Fat | 14 days | +26.1 g (Ex9) vs. +13.5 g (Saline) | [8] |

| Glucose Tolerance (AUC) | Rats | Chronic ICV Exendin(9-39) | High-Fat | 14 days | Significant increase (impaired tolerance) vs. saline | [8] |

Experimental Protocol: Chronic CNS GLP-1R Blockade in Rodents

This protocol is a synthesis of methodologies used to assess the chronic effects of central GLP-1R blockade on energy balance.[8]

-

Subjects: Adult male Sprague-Dawley or Wistar rats (250-300g).

-

Housing: Individually housed in a temperature-controlled environment with a 12:12-h light-dark cycle, with ad libitum access to standard chow and water, unless otherwise specified (e.g., high-fat diet).

-

Surgical Procedure: Animals are anesthetized (e.g., isoflurane) and stereotaxically implanted with a permanent guide cannula aimed at a cerebral ventricle, typically the lateral ventricle.

-

Intervention: Following a recovery period, an osmotic minipump is subcutaneously implanted and connected via tubing to the ICV cannula. The pump delivers a continuous infusion of either vehicle (saline) or the GLP-1R antagonist Exendin(9-39) at a specified dose (e.g., 100 nmol/day).

-

Measurements:

-

Food Intake & Body Weight: Measured daily for the duration of the infusion (e.g., 14-28 days).

-

Body Composition: Fat and lean mass are determined at baseline and at the end of the study using quantitative nuclear magnetic resonance (qNMR).

-

Metabolic Assessment: An oral or intraperitoneal glucose tolerance test (GTT) is performed near the end of the infusion period to assess glucose homeostasis.

-

-

Data Analysis: Statistical comparisons (e.g., two-way ANOVA, t-tests) are used to determine significant differences between the antagonist-treated and vehicle-control groups.

Modulation of Reward and Hedonic Feeding

The CNS GLP-1 system plays a significant role in modulating the rewarding properties of food. GLP-1 receptors are expressed in key nodes of the mesolimbic reward circuit, and their activation can decrease the motivation for palatable food.[9][10] Blockade of these receptors can reverse this effect, altering brain activity associated with food cues.

In human functional magnetic resonance imaging (fMRI) studies, physiologically released GLP-1 after a meal tends to suppress activation in reward centers when subjects view pictures of food. The administration of Exendin(9-39) blocks this post-meal reduction in brain activity, suggesting that endogenous GLP-1 signaling is necessary for normal satiety-related suppression of food-cue reactivity.[11]

| Brain Region | Condition | BOLD Signal Change with Exendin(9-39) | Interpretation | Reference |

| Insula (Bilateral) | Post-meal food cue exposure (T2D patients) | Higher fMRI signal vs. placebo (p < 0.05) | Blockade of satiety signal | [11] |

| Orbitofrontal Cortex (Right) | Post-meal food cue exposure (T2D patients) | Higher fMRI signal vs. placebo (p = 0.04) | Increased reward processing | [11] |

| Caudate Nucleus (Left) | Post-meal food cue exposure (T2D patients) | Higher fMRI signal vs. placebo (p = 0.06) | Increased motivation/habit processing | [11] |

Experimental Protocol: Human fMRI Study of GLP-1R Blockade

This protocol is based on studies investigating the effects of GLP-1R antagonism on brain responses to food cues in humans.[11]

-

Subjects: Healthy lean individuals or patients with Type 2 Diabetes (T2D).

-

Design: A randomized, double-blind, placebo-controlled crossover study. Each participant undergoes the protocol on two separate occasions, receiving either Exendin(9-39) or saline.

-

Procedure:

-

Subjects arrive at the clinical research center after an overnight fast.

-

An intravenous (IV) infusion of either Exendin(9-39) (e.g., 30 pmol/kg/min) or saline (placebo) is started.

-

After a set period, subjects consume a standardized meal.

-

Following the meal, subjects undergo fMRI scanning.

-

-

fMRI Task: During the scan, subjects are presented with a block-design visual task, alternating between images of high-calorie foods, low-calorie foods, and non-food objects.

-

Data Acquisition and Analysis:

-

Blood oxygen level-dependent (BOLD) signals are acquired using a 3T or higher MRI scanner.

-

Standard fMRI preprocessing steps are performed (e.g., motion correction, spatial normalization).

-

A general linear model (GLM) is used to analyze brain activation in response to food cues versus non-food cues.

-

Contrasts are calculated to compare the effects of Exendin(9-39) versus placebo on brain activation in the post-meal state.

-

Impact on Glucose Homeostasis and Islet Function

While peripheral GLP-1 is crucial for insulin (B600854) secretion, emerging evidence indicates that central GLP-1 signaling also contributes to glucose regulation.[12] Paradoxically, blockade of CNS GLP-1 receptors with ICV Exendin(9-39) in rats impairs the insulin response to hyperglycemia and leads to mild glucose intolerance after a meal.[12] This suggests that endogenous GLP-1, produced within the brain, plays a supportive role in promoting prandial glucose tolerance, an effect that is distinct from the actions of peripherally administered GLP-1 agonists.

| Parameter | Animal Model | Intervention | Condition | Result | Reference |

| Glucose-Stimulated Insulin Secretion | Conscious Rats | ICV Exendin(9-39) | Hyperglycemic Clamp | Blunted insulin response vs. saline | [12] |

| Postprandial Glucose | Freely Feeding Rats | ICV Exendin(9-39) | Post-meal | Mild glucose intolerance | [12] |

| Fasting Glucose | Conscious Rats | ICV GLP-1 (Agonist) | Fasting | Increased | [12] |

| Fasting Glucagon | Conscious Rats | ICV GLP-1 (Agonist) | Fasting | Increased | [12] |

Role in Cognition and Neuroinflammation

The central GLP-1 system is implicated in neuroprotection, cognitive function, and the modulation of neuroinflammation.[2][13] Blockade of GLP-1 receptors can therefore reveal the contribution of this system to brain health.